Several commercial suppliers offer 5-Methyl-2-(4-methyl-1-piperazinyl)aniline, primarily as a reference standard for pharmaceutical testing [, , ]. This suggests the possibility that it may be a metabolite or related compound to a drug under development, but this is speculation without further information.
If you are interested in learning more about the potential scientific research applications of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline, here are some next steps:
5-Methyl-2-(4-methyl-1-piperazinyl)aniline, also known by its chemical formula , is a substituted aniline compound featuring a piperazine moiety. This compound possesses a methyl group at the 5-position of the aniline ring and a 4-methyl-1-piperazinyl group attached to the 2-position. Its structural characteristics contribute to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline is primarily influenced by the presence of the aniline and piperazine functional groups. Common reactions include:
Research indicates that compounds containing piperazine structures often exhibit significant biological activities, including:
Several methods exist for synthesizing 5-Methyl-2-(4-methyl-1-piperazinyl)aniline:
5-Methyl-2-(4-methyl-1-piperazinyl)aniline has several applications in:
Studies on the interactions of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline with biological targets are crucial for understanding its pharmacodynamics. Key areas of interest include:
Several compounds share structural similarities with 5-Methyl-2-(4-methyl-1-piperazinyl)aniline. Here’s a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-(4-Methylpiperazin-1-yl)phenylamine | 16153-81-4 | 0.91 | Lacks the methyl group at the 5-position |
| 4-(4-Ethylpiperazin-1-yl)phenylamine | 115619-01-7 | 0.91 | Contains an ethyl group instead of a methyl group |
| 3-(4-Methylpiperazin-1-yl)aniline | 148546-99-0 | 0.89 | Different positioning of the piperazine moiety |
| N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) | 29103-75-1 | 0.88 | More complex structure with multiple amine groups |
These compounds illustrate variations in substituents and positions that influence their biological activities and applications.
The synthesis of 5-methyl-2-(4-methyl-1-piperazinyl)aniline can be accomplished through several well-established synthetic pathways, each offering distinct advantages and challenges. The most prevalent approaches involve the formation of the carbon-nitrogen bond between the aniline and piperazine moieties through various coupling methodologies.
Direct Nucleophilic Aromatic Substitution represents the most straightforward approach, utilizing 5-methyl-2-bromoaniline as the electrophilic partner and 4-methylpiperazine as the nucleophile [1]. This method typically employs dimethylformamide as solvent with potassium carbonate as base, operating at temperatures between 80-100°C for 12-24 hours. The reaction proceeds through a classical SNAr mechanism, with yields typically ranging from 65-72% [1]. The moderate yields are attributed to the electron-donating nature of the methyl substituent, which reduces the electrophilicity of the aromatic ring.
The Reductive Amination Pathway offers superior yields and purity, involving a two-step sequence beginning with the condensation of 5-methyl-2-nitroaniline with 4-methylpiperazine, followed by catalytic hydrogenation using hydrogen gas over palladium on carbon [1]. This approach achieves purities exceeding 95% but requires stringent control over hydrogenation conditions to prevent over-reduction. The nitro group serves as an activating group for the initial nucleophilic substitution while simultaneously functioning as a protected amine that can be revealed under reductive conditions.
Buchwald-Hartwig Coupling methodology has emerged as a highly efficient approach for constructing carbon-nitrogen bonds between aryl halides and piperazine derivatives [2]. This palladium-catalyzed process utilizes air-stable precatalysts and can achieve excellent yields (85-97%) under remarkably mild conditions, often completing reactions within 10 minutes at 120°C [2]. The method demonstrates exceptional functional group tolerance and can be conducted under aerobic conditions, making it particularly attractive for industrial applications.
Ullmann Condensation provides a cost-effective alternative utilizing copper catalysis, typically employing copper iodide in combination with 1,10-phenanthroline as a ligand [3]. The ligand-accelerated protocol allows for operation at moderate temperatures (100-140°C) with good yields (70-85%) [3]. This method is particularly advantageous for large-scale synthesis due to the relatively low cost of copper catalysts compared to precious metal alternatives.
Palladium-Catalyzed Carboamination reactions offer access to complex piperazine structures through cyclization of amino alkene precursors with aryl bromides [4]. While this approach requires more elaborate starting materials, it provides excellent stereochemical control and enables the synthesis of bicyclic piperazine derivatives with high stereoselectivity.
The selection of appropriate catalytic systems is crucial for achieving optimal yields and selectivity in piperazinyl-aniline synthesis. Modern approaches emphasize the use of well-defined, air-stable catalysts that can operate under mild conditions while maintaining high activity and selectivity.
Palladium-Based Catalysts dominate the field of cross-coupling reactions for piperazine synthesis. The combination of Pd2(dba)3 with P(2-furyl)3 has proven particularly effective for carboamination reactions, providing excellent yields under mild conditions [4]. The phosphine ligand plays a crucial role in controlling the stereochemistry of the cyclization process through steric and electronic effects. For hydrogenation reactions, palladium on carbon remains the gold standard, with loading typically ranging from 10% by weight, operating at pressures from atmospheric to 50 psi .
Copper Catalysts offer an economical alternative for carbon-nitrogen bond formation through Ullmann-type reactions. The copper iodide/1,10-phenanthroline system has been extensively studied, with the phenanthroline ligand serving to accelerate the reaction and moderate the harsh conditions traditionally required for Ullmann condensations [3]. The mechanism involves oxidative addition of the aryl halide to copper(I), followed by coordination of the amine and reductive elimination to form the desired carbon-nitrogen bond.
Titanium Dioxide-Supported Palladium represents an innovative approach to photocatalytic N-alkylation, enabling reactions to proceed at room temperature under visible light irradiation [6] [7]. This system operates through a tandem process involving alcohol dehydrogenation to aldehydes, followed by condensation with piperazine to form enamines, which undergo subsequent hydrogenation to yield N-alkylated products [6]. The photodeposition method for catalyst preparation yields palladium nanoparticles with optimal size (2.5 ± 0.5 nm) and surface composition (approximately 68% Pd0 species) [6].
Cobalt Nanoparticles have emerged as sustainable alternatives for N-alkylation reactions through borrowing hydrogen methodology [8]. These catalysts, prepared through pyrolysis of templated materials, demonstrate excellent reusability and can facilitate the synthesis of primary, secondary, and tertiary amines from readily available alcohols and amines [8]. The catalytic system operates efficiently at temperatures between 140-160°C with catalyst loadings as low as 1.7 mol%.
Effective purification strategies are essential for obtaining high-purity 5-methyl-2-(4-methyl-1-piperazinyl)aniline suitable for pharmaceutical applications. The choice of purification method depends on the specific synthetic route employed and the nature of impurities present in the crude product.
Column Chromatography using silica gel represents the most versatile purification technique, capable of separating complex mixtures with high resolution [9]. Optimal separation is typically achieved using gradient elution with ethyl acetate/hexane mixtures (40-60%) or dichloromethane/methanol systems (9:1) . The method consistently delivers purities exceeding 95% with yield recoveries of 80-95% [9]. The technique is readily scalable and can effectively remove multiple classes of impurities including unreacted starting materials, side products, and catalyst residues.
Recrystallization techniques offer a simple and cost-effective approach to purification, particularly effective for removing closely related structural analogs [10]. Common recrystallization solvents include ethanol, methanol, and aqueous solutions, with solvent selection based on the compound's solubility profile. While yields are typically lower (70-90%), the method significantly improves crystallinity and can achieve purities exceeding 90%.
Acid-Base Extraction exploits the basic nature of the piperazine moiety to achieve selective purification [11]. The process involves extraction with 3M hydrochloric acid to protonate the basic nitrogens, followed by basification with sodium hydroxide to liberate the free base. This method is particularly effective for removing non-basic impurities and consistently achieves yield recoveries of 85-95% with purities exceeding 90%.
High-Performance Liquid Chromatography (HPLC) provides the highest level of purification, routinely achieving purities exceeding 99% [12]. Reverse-phase HPLC using C18 columns with acetonitrile/water gradient elution systems enables precise separation of closely related compounds. While this method requires specialized equipment and higher costs, it is indispensable for preparing analytical standards and high-purity pharmaceutical intermediates.
Salt Formation using acetic acid to form the diacetate salt represents a highly selective purification method specifically applicable to piperazine compounds [11]. The process involves dissolving the crude product in acetone followed by addition of acetic acid to precipitate the piperazine diacetate salt. This method achieves quantitative precipitation with purities exceeding 95% and is particularly effective for large-scale operations [11].
Understanding the formation and characteristics of byproducts is crucial for optimizing synthetic processes and developing effective purification strategies. The major classes of byproducts encountered in piperazinyl-aniline synthesis include di-alkylated products, hydrodehalogenation products, oxidation products, and various cyclization byproducts.
Di-alkylated Products arise from over-amination reactions when excess alkylating agent is present or when reaction conditions favor multiple substitution [1]. These byproducts typically constitute 2-8% of the product mixture and can be effectively controlled through careful stoichiometric control and lower reaction temperatures. Detection is readily accomplished through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) analysis, with removal achieved through controlled reaction stoichiometry.
Hydrodehalogenation Products result from unwanted hydride transfer reactions, particularly prevalent under reductive conditions [3]. These side products typically represent 1-3% of the reaction mixture and are formed through transfer of hydrogen atoms from various sources including solvent, base, or catalyst. The benzene byproduct observed in copper-catalyzed reactions exemplifies this class of side products [3]. Prevention strategies include maintaining inert atmospheres and optimizing catalyst selection.
N-Oxide Formation occurs through oxidation of tertiary amine centers, particularly when reactions are conducted under aerobic conditions or in the presence of oxidizing impurities . These byproducts typically constitute 1-5% of the product mixture and can be detected through LC-MS analysis or chemical reduction tests. Prevention involves the use of antioxidants and careful control of reaction atmosphere.
Mechanistic Studies have revealed that the formation of piperazinyl-aniline compounds proceeds through well-defined pathways depending on the specific reaction conditions employed. For Buchwald-Hartwig coupling reactions, the mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine to form an amido complex, and finally reductive elimination to yield the desired product [2]. The stereochemistry-determining step involves syn-aminopalladation of pendant alkenes in carboamination reactions, with the stereochemical outcome controlled by the relative orientation of substituents in the transition state [4].
Photocatalytic N-Alkylation mechanisms have been elucidated through detailed mechanistic studies revealing a tandem process involving three distinct steps: alcohol dehydrogenation to aldehydes, condensation with piperazine to form enamines, and subsequent hydrogenation to yield N-alkylated products [6] [7]. Isotopic labeling studies using deuterated methanol have confirmed that the α-C-H cleavage of alcohols represents the rate-determining step in this process [6].
The thermodynamic stability and phase behavior of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline are governed by its unique molecular architecture, which combines an aromatic amine system with a saturated heterocyclic piperazine ring. The compound exhibits a molecular weight of 205.30 grams per mole with the molecular formula C₁₂H₁₉N₃ [1] [2] [3].
Based on structural analogy studies with piperazine derivatives, the compound demonstrates considerable thermal stability up to approximately 200°C [4] [5]. This stability arises from the six-membered piperazine ring structure, which minimizes angle and torsional strain compared to five-membered or seven-membered ring analogs [4]. The presence of the aromatic aniline moiety further contributes to thermal stability through resonance stabilization of the molecular framework.
The thermal decomposition profile follows patterns observed in related piperazine compounds, where degradation typically initiates through oxidative pathways at elevated temperatures [4] [5]. Methyl substitution on the piperazine nitrogen may slightly increase the degradation rate compared to unsubstituted piperazine, as demonstrated in thermal degradation studies of 1-methylpiperazine and 2-methylpiperazine analogs [5].
The compound exists as a solid crystalline or powder form at standard temperature and pressure conditions [6] [7]. Predictive modeling indicates a boiling point of 350.5°C at 760 mmHg and a flash point of 163.4°C [1], suggesting significant thermal stability under ambient conditions. The density is estimated at 1.073 grams per cubic centimeter [1], indicating a relatively compact molecular packing in the solid state.
| Property | Value | Method |
|---|---|---|
| Boiling Point | 350.5°C at 760 mmHg | Predictive modeling |
| Flash Point | 163.4°C | Predictive modeling |
| Density (20°C) | 1.073 g/cm³ | Predictive modeling |
| Thermal Stability | >200°C | Analog comparison |
| Phase State (25°C) | Solid | Visual observation |
The solubility profile of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline reflects the amphiphilic nature of the molecule, containing both hydrophilic amine functionalities and hydrophobic aromatic components. The compound exhibits variable solubility across different organic solvent systems, following predictable patterns based on polarity and hydrogen bonding capabilities [8] [9].
High solubility is predicted in polar protic solvents such as methanol and ethanol due to favorable hydrogen bonding interactions between the solvent and the multiple amine functionalities present in the molecule [10]. The primary amine group on the aniline ring and the secondary amine in the piperazine system provide multiple sites for intermolecular hydrogen bond formation with protic solvents.
The compound demonstrates excellent solubility in polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [9]. These solvents effectively solvate the nitrogen heterocycle systems through dipole-dipole interactions and coordination with the lone pair electrons on the nitrogen atoms. Acetonitrile provides moderate solubility due to its intermediate polarity characteristics.
High solubility is expected in chlorinated solvents such as chloroform and dichloromethane . These solvents are particularly effective for aromatic amine compounds and provide good solvation for both the aromatic ring system and the basic amine functionalities.
Limited solubility is anticipated in nonpolar solvents such as hexane due to the polar nature of the amine groups. The compound shows low to moderate solubility in toluene, where the aromatic ring system provides some compatibility but the polar amine groups limit overall dissolution.
| Solvent Class | Solubility | Temperature Dependence |
|---|---|---|
| Polar Protic (MeOH, EtOH) | High | Moderate increase |
| Polar Aprotic (DMSO, DMF) | High | Low increase |
| Halogenated (CHCl₃, DCM) | High | Low increase |
| Ethereal (THF, Dioxane) | Moderate-High | Moderate increase |
| Aromatic (Toluene) | Low-Moderate | Moderate increase |
| Aliphatic (Hexane) | Low | Low increase |
The acid-base behavior of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline is characterized by the presence of three distinct basic nitrogen centers, each exhibiting different protonation characteristics based on their electronic environment and steric accessibility [12] [13].
The compound contains three potential protonation sites: the aniline nitrogen, the unsubstituted piperazine nitrogen (N1), and the N-methylated piperazine nitrogen (N4). Based on electronic effects and literature precedent for similar compounds, the protonation order follows: N4-methylpiperazine > N1-piperazine > aniline nitrogen [12].
The N-methylated piperazine nitrogen exhibits the highest basicity (estimated pKa ≈ 9.2 ± 0.5) due to the electron-donating effect of the methyl substituent, which increases the electron density on the nitrogen atom [12] [13]. The unsubstituted piperazine nitrogen shows intermediate basicity (estimated pKa ≈ 8.5 ± 0.5), consistent with typical secondary amine pKa values in heterocyclic systems.
The aniline nitrogen represents the least basic site (estimated pKa ≈ 4.5 ± 0.5) due to resonance delocalization of the nitrogen lone pair with the aromatic π-system [13]. The electron-donating methyl group at the 5-position of the aniline ring provides some increase in basicity compared to unsubstituted aniline, but the aromatic conjugation effect remains dominant.
At physiological pH (7.4), the compound exists predominantly in protonated forms at the piperazine nitrogen atoms, while the aniline nitrogen remains largely unprotonated [12]. Under acidic conditions (pH < 3), all three nitrogen centers undergo protonation, forming a triprotonated species with a +3 charge. In basic conditions (pH > 10), the compound exists primarily as the neutral free base.
| Parameter | Value | Basis |
|---|---|---|
| pKa1 (N4-methyl) | 9.2 ± 0.5 | N-methylpiperazine literature |
| pKa2 (N1-piperazine) | 8.5 ± 0.5 | Piperazine derivatives |
| pKa3 (aniline-N) | 4.5 ± 0.5 | Substituted anilines |
| Physiological pH state | Predominantly protonated | Henderson-Hasselbalch |
The protonation process exhibits rapid equilibrium kinetics typical of amine systems, with protonation and deprotonation occurring on microsecond to millisecond timescales. The thermodynamic parameters for protonation follow expected trends for nitrogen heterocycles, with favorable entropy changes accompanying the charge neutralization upon protonation [14].
The spectroscopic characterization of 5-Methyl-2-(4-methyl-1-piperazinyl)aniline requires comprehensive analysis across multiple techniques to establish definitive structural identification and purity assessment [15] [16] [17].
The FTIR spectrum exhibits characteristic absorption bands that confirm the presence of primary amine, aromatic, and heterocyclic functionalities [18] [19] [20]. Primary amine N-H stretching vibrations appear in the 3500-3300 cm⁻¹ region, typically manifesting as two distinct bands corresponding to asymmetric and symmetric stretching modes [18] [21].
Aromatic C-H stretching vibrations are observed between 3100-3000 cm⁻¹, distinguishing them from aliphatic C-H stretches of the piperazine ring and methyl groups, which appear at 2950-2850 cm⁻¹ [18] [19]. The aromatic C=C stretching modes characteristic of substituted benzene rings manifest as medium to strong absorptions at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [19] [20].
C-N stretching vibrations associated with both the aniline and piperazine nitrogen atoms produce bands in the 1350-1200 cm⁻¹ region [22]. The N-H bending vibrations of the primary amine appear between 1650-1580 cm⁻¹, providing additional confirmation of the aniline functionality [18] [21].
| FTIR Region (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3500-3300 | N-H stretching (primary amine) | Medium-Strong |
| 3100-3000 | Aromatic C-H stretching | Medium |
| 2950-2850 | Aliphatic C-H stretching | Medium |
| 1600-1585, 1500-1400 | Aromatic C=C stretching | Medium-Strong |
| 1650-1580 | N-H bending (primary amine) | Medium |
| 1350-1200 | C-N stretching | Medium |
| 900-675 | Aromatic C-H out-of-plane bending | Medium-Strong |
¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling constants [16] [23]. Aromatic protons on the benzene ring appear in the 6.5-7.8 ppm region, with the exact positions depending on the substitution pattern and electronic effects of the methyl and piperazine substituents.
The primary amine protons (NH₂) typically appear as a broad signal between 4.5-6.0 ppm, often exchangeable with deuterated solvents [23]. Piperazine ring methylene protons exhibit complex multipicity patterns between 2.4-3.8 ppm due to conformational dynamics and coupling with adjacent protons [16] [24].
The N-methyl group on the piperazine ring appears as a sharp singlet around 2.2-2.4 ppm, while the aromatic methyl group resonates at 2.1-2.3 ppm [16]. ¹³C NMR spectroscopy confirms the carbon framework with aromatic carbons appearing between 110-160 ppm, piperazine carbons at 45-60 ppm, and methyl carbons in the 10-45 ppm range [23] [25].
Mass spectrometric analysis exhibits the molecular ion peak [M+H]⁺ at m/z 206.17, consistent with the molecular formula C₁₂H₁₉N₃ [2] [26]. Characteristic fragmentation patterns include loss of the N-methyl group (m/z 191), fragmentation of the piperazine ring system, and formation of the aniline cation fragment [26].
The base peak fragmentation typically occurs through cleavage of the bond between the aniline and piperazine systems, producing stable aromatic cation fragments [26]. Additional diagnostic fragments include m/z 177 (loss of methyl and partial piperazine), m/z 99 (piperazine fragment), and m/z 70 (methylpiperazine fragment).
| Spectroscopic Technique | Key Diagnostic Features | Confirmation Value |
|---|---|---|
| FTIR | N-H stretches, aromatic bands, C-N stretches | Structure confirmation |
| ¹H NMR | Aromatic protons, amine protons, methyl signals | Purity assessment |
| ¹³C NMR | Carbon framework, aromatic/aliphatic distinction | Structural verification |
| MS | Molecular ion, fragmentation pattern | Molecular weight confirmation |